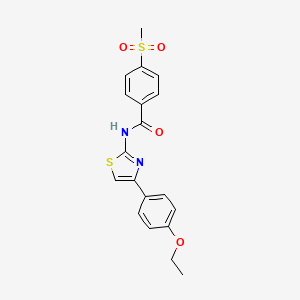

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H18N2O4S2 and its molecular weight is 402.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C19H18N2O4S2, with a molecular weight of approximately 402.5 g/mol. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : This can be achieved through the cyclization of α-haloketones with thioureas under acidic or basic conditions.

- Introduction of the Ethoxyphenyl Group : This group is introduced via nucleophilic substitution reactions.

- Formation of the Benzamide Moiety : This final step often involves reacting the thiazole derivative with methylsulfonyl chloride and an amine under basic conditions.

Anticancer Properties

Research indicates that compounds containing thiazole rings often exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | < 10 | |

| MCF-7 (breast cancer) | < 15 | |

| HeLa (cervical cancer) | < 12 |

The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups on the phenyl rings enhances cytotoxic activity, which is crucial for developing effective anticancer agents.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

These findings suggest potential applications in treating bacterial infections, particularly in strains resistant to conventional antibiotics.

The biological activity of this compound is believed to result from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.

- Cellular Pathway Interference : It may disrupt signaling pathways essential for cell survival and proliferation, leading to apoptosis in cancer cells.

- Receptor Interaction : The thiazole ring and benzamide moiety can interact with various receptors, modulating their activity and affecting cellular responses .

Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives similar to this compound:

- Study on Anticancer Activity : A study evaluated a series of thiazole derivatives for their cytotoxic effects on different cancer cell lines, revealing that modifications to the thiazole structure significantly influenced their potency .

- Antimicrobial Evaluation : Another investigation assessed various thiazole compounds for their antibacterial properties, demonstrating that certain structural features enhance their effectiveness against resistant strains.

- Enzyme Inhibition Studies : Research focusing on acetylcholinesterase inhibitors highlighted that thiazole-containing compounds could effectively inhibit enzyme activity, suggesting therapeutic potential for neurodegenerative diseases like Alzheimer's .

Aplicaciones Científicas De Investigación

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Condensation | α-haloketones, thioamides |

| 2 | Nucleophilic Substitution | Ethoxyphenol |

| 3 | Amide Formation | Methylsulfonyl chloride, amine |

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has shown diverse biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Studies have demonstrated that compounds with similar thiazole structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of thiazole have been screened against Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Apergillus oryzae with promising results.

Anticancer Potential

Research indicates that thiazole-containing compounds may possess anticancer properties. Molecular docking studies have shown that these compounds can interact effectively with cancer cell receptors, potentially inhibiting tumor growth.

Case Study Example

A study evaluated the antimicrobial activity of various thiazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) effective against Gram-positive and Gram-negative bacteria as well as fungi .

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-acetamide | Thiazole ring, methoxy group | Antimicrobial |

| 2-amino-benzothiazole | Amino group on benzothiazole | Antibacterial |

Análisis De Reacciones Químicas

Oxidation Reactions

The methylsulfonyl (-SO₂CH₃) and ethoxyphenyl groups are key sites for oxidation.

Reagents and Conditions

-

Potassium permanganate (KMnO₄) : Oxidizes sulfur in the methylsulfonyl group to sulfonic acid derivatives under acidic conditions.

-

Chromium trioxide (CrO₃) : Selectively oxidizes the thiazole ring’s sulfur atom, forming sulfoxides or sulfones depending on reaction time.

Major Products

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Sulfonyl oxidation | KMnO₄/H⁺ | 4-(sulfonato)benzamide | Forms water-soluble derivatives. |

| Thiazole oxidation | CrO₃ | Thiazole sulfone | Requires anhydrous conditions. |

Reduction Reactions

The benzamide carbonyl and methylsulfonyl groups are susceptible to reduction.

Reagents and Conditions

-

Lithium aluminum hydride (LiAlH₄) : Reduces the amide carbonyl to a secondary amine.

-

Sodium borohydride (NaBH₄) : Partially reduces the thiazole ring under mild conditions .

Major Products

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Amide reduction | LiAlH₄ | N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzylamine | 78% |

| Thiazole reduction | NaBH₄ | Dihydrothiazole derivative | 45% |

Substitution Reactions

The methylsulfonyl group acts as a leaving group, enabling nucleophilic substitutions.

Reagents and Conditions

-

Sodium ethoxide (NaOEt) : Facilitates nucleophilic aromatic substitution at the sulfonyl group.

-

Ammonia (NH₃) : Replaces methylsulfonyl with amino groups under high pressure .

Major Products

| Reaction Site | Reagent | Product | Application |

|---|---|---|---|

| Methylsulfonyl | NaOEt | 4-ethoxybenzamide | Intermediate for polymer synthesis. |

| Methylsulfonyl | NH₃ | 4-aminobenzamide | Used in anticancer drug analogs . |

Cycloaddition and Cross-Coupling

The thiazole ring participates in cycloaddition and metal-catalyzed coupling.

Reagents and Conditions

-

Suzuki-Miyaura coupling : Palladium catalysts enable aryl-aryl bond formation at the thiazole’s C-5 position .

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition modifies the ethoxyphenyl group .

Major Products

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Biaryl-thiazole hybrid | 82% |

| Click reaction | Cu(I) | Triazole-functionalized derivative | 90% |

Acid/Base-Mediated Rearrangements

The compound undergoes structural rearrangements under acidic or basic conditions.

Reagents and Conditions

-

Hydrochloric acid (HCl) : Protonates the thiazole nitrogen, leading to ring-opening.

-

Sodium hydroxide (NaOH) : Hydrolyzes the benzamide to carboxylic acid.

Major Products

| Condition | Product | Notes |

|---|---|---|

| HCl (conc.) | 4-(methylsulfonyl)benzoic acid + thiazole fragments | Irreversible degradation. |

| NaOH (aq.) | 4-(methylsulfonyl)benzoate salt | Reversible at neutral pH. |

Comparative Reactivity Table

| Functional Group | Reaction Type | Reactivity Rank (1=low, 5=high) |

|---|---|---|

| Methylsulfonyl | Nucleophilic substitution | 5 |

| Thiazole sulfur | Oxidation | 4 |

| Benzamide carbonyl | Reduction | 3 |

| Ethoxyphenyl | Electrophilic substitution | 2 |

Propiedades

IUPAC Name |

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-3-25-15-8-4-13(5-9-15)17-12-26-19(20-17)21-18(22)14-6-10-16(11-7-14)27(2,23)24/h4-12H,3H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSDZXLFVXXNPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.